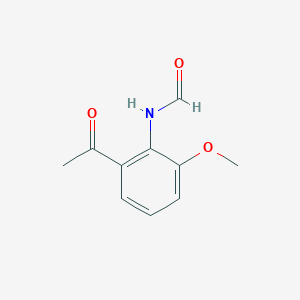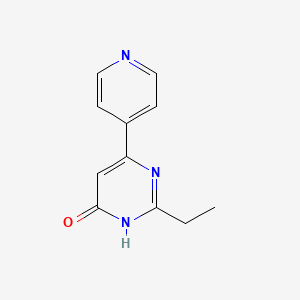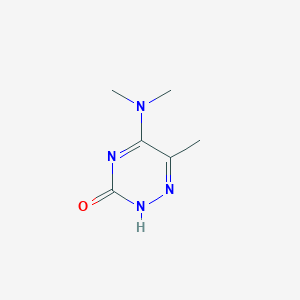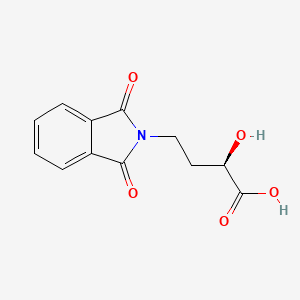
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with isobutyl halides. A common method includes the use of potassium hydroxide (KOH) as a base and a mixture of ethanol and water as the solvent. The reaction is carried out at room temperature under atmospheric conditions, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent composition can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form thiols or amines.
Substitution: Reaction with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions
N-Alkylation: Alkyl halides, KOH, ethanol/water mixture, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, elevated temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
N-Alkylation: Secondary and tertiary amines.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Functionalized thiadiazole derivatives.
科学的研究の応用
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic processes in bacteria or fungi . Additionally, its interaction with cellular pathways can induce apoptosis or cell cycle arrest in cancer cells.
類似化合物との比較
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: Lacks the isobutyl group, resulting in different chemical and biological properties.
N-Phenyl-5-methyl-1,3,4-thiadiazol-2-amine: Contains a phenyl group instead of an isobutyl group, leading to variations in reactivity and applications.
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine: Contains a methylsulfanyl group, which imparts different chemical characteristics.
Uniqueness
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the isobutyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiadiazole derivatives and contributes to its specific applications in various fields .
特性
分子式 |
C7H13N3S |
|---|---|
分子量 |
171.27 g/mol |
IUPAC名 |
5-methyl-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-5(2)4-8-7-10-9-6(3)11-7/h5H,4H2,1-3H3,(H,8,10) |
InChIキー |
KFEKCVCKKQBJIO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)
![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)

![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)

![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)





![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
